REACTION_CXSMILES
|
[N+]([O-])(O)=O.[F:5][C:6]([F:14])([F:13])[CH:7]=[CH:8][C:9]([F:12])([F:11])[F:10].[H][H]>>[F:5][C:6]([F:14])([F:13])[CH2:7][CH2:8][C:9]([F:12])([F:11])[F:10]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was equipped
|
Type
|
CUSTOM
|
Details
|
with closed circuit
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
the hydrogen consumption
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |